N-(4-Dipropylaminobutyl)-4-biphenylcarboxamide
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Overview
Description
N-(4-Dipropylaminobutyl)-4-biphenylcarboxamide is a chemical compound known for its potential applications in medical imaging and therapy, particularly in the context of melanoma. This compound is part of a class of molecules designed to target specific tissues or cells, making it valuable for diagnostic and therapeutic purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Dipropylaminobutyl)-4-biphenylcarboxamide typically involves the reaction of 4-biphenylcarboxylic acid with 4-dipropylaminobutylamine. The reaction is carried out under controlled conditions, often using a coupling agent to facilitate the formation of the amide bond. The process may involve steps such as purification and crystallization to obtain the final product in high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required standards for medical use .
Chemical Reactions Analysis
Types of Reactions
N-(4-Dipropylaminobutyl)-4-biphenylcarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(4-Dipropylaminobutyl)-4-biphenylcarboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Employed in studies involving cell targeting and imaging.
Medicine: Utilized in diagnostic imaging, particularly for melanoma detection, due to its affinity for melanin-rich tissues.
Industry: Applied in the development of new imaging agents and therapeutic compounds.
Mechanism of Action
The mechanism of action of N-(4-Dipropylaminobutyl)-4-biphenylcarboxamide involves its binding to specific molecular targets, such as melanin pigments in melanoma cells. This binding facilitates the accumulation of the compound in targeted tissues, allowing for effective imaging or therapeutic intervention. The pathways involved include receptor-mediated endocytosis and intracellular localization within melanin-rich cells .
Comparison with Similar Compounds
Similar Compounds
N-(2-diethylaminoethyl)-4-iodobenzamide: Another compound with similar targeting properties for melanoma.
N-(4-dipropylaminobutyl)-4-iodobenzamide: A closely related compound used in similar applications.
Uniqueness
N-(4-Dipropylaminobutyl)-4-biphenylcarboxamide is unique due to its specific structure, which provides a balance between hydrophilicity and lipophilicity, enhancing its ability to target and penetrate melanoma cells. Its chemical stability and ease of synthesis also make it a preferred choice for various applications .
Properties
Molecular Formula |
C23H32N2O |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
N-[4-(dipropylamino)butyl]-4-phenylbenzamide |
InChI |
InChI=1S/C23H32N2O/c1-3-17-25(18-4-2)19-9-8-16-24-23(26)22-14-12-21(13-15-22)20-10-6-5-7-11-20/h5-7,10-15H,3-4,8-9,16-19H2,1-2H3,(H,24,26) |
InChI Key |
HXCWGVSINJYYSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCCCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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